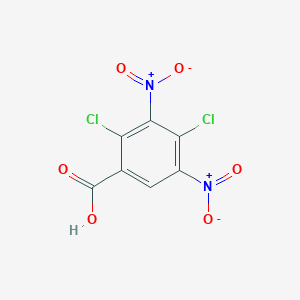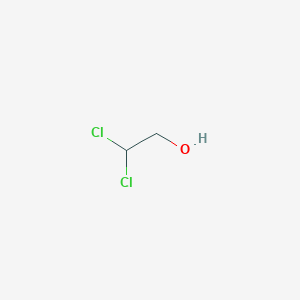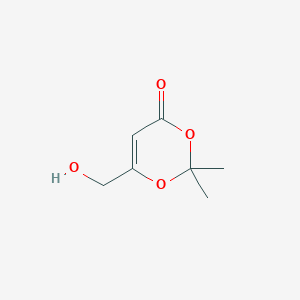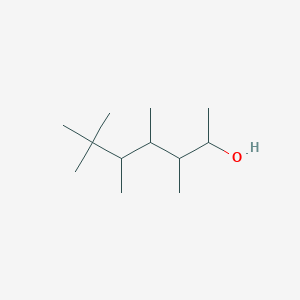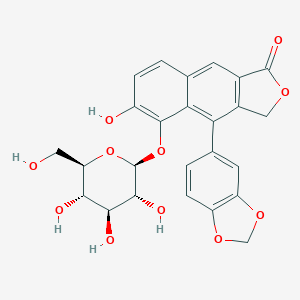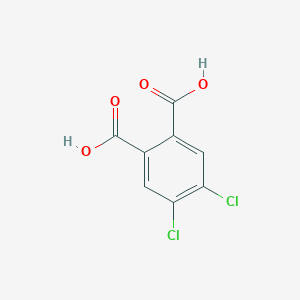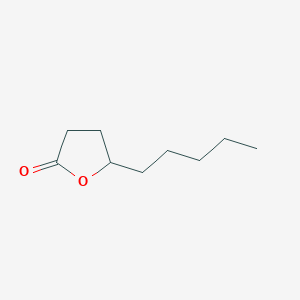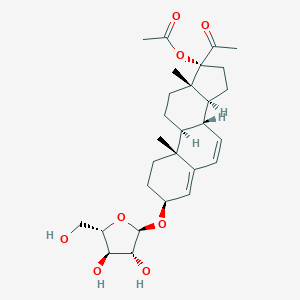
3,4-ジヒドロ-2-メトキシ-2H-ピラン
概要
説明
3,4-Dihydro-2-methoxy-2H-pyran (DMP) is a heterocyclic compound that is widely used in the synthesis of a variety of compounds and is known for its unique properties. It is a stable and non-toxic compound that is used in many different fields, from medicine to food production. DMP has been studied extensively in recent years, and its applications have become increasingly important.
科学的研究の応用
以下は、「3,4-ジヒドロ-2-メトキシ-2H-ピラン」の科学研究における応用に関する包括的な分析であり、ユニークな応用に焦点を当てています。
テトラヒドロピラニル化生成物の合成
“3,4-ジヒドロ-2H-ピラン”は、フェノールスルホン酸-ホルムアルデヒド樹脂触媒の存在下、アルコールからテトラヒドロピラニル化生成物を合成するために使用できます .
テトラヒドロピラン誘導体の作成
また、ピラゾールをトリフルオロ酢酸と反応させることでテトラヒドロピラン誘導体の合成にも関与しています .
ポリマーの応用
この化合物は、それ自体または他の不飽和化合物と重合させることができ、ビニルエーテル中間体としての汎用性を示唆しており、ポリマーの用途の可能性があります .
官能基の保護
さまざまな化学合成プロセスにおける有用性を示す、多くの反応性官能基の保護に使用できます .
フッ素化化合物の合成
“3,4-ジヒドロ-2H-ピラン”を含むチタノセン触媒による還元的ドミノ反応は、トリフルオロメチル置換アルケンとエポキシドから出発して、gem-ジフルオロビシホモアリルアルコールを提供します。 さらに、さまざまな6-フルオロ-3,4-ジヒドロ-2H-ピランは、クロスカップリング生成物を単一ステップで誘導体化することにより調製されています .
医薬品化学の応用
“3,4-ジヒドロ-2-メトキシ-2H-ピラン”の検索結果には直接記載されていませんが、類似の化合物は、さまざまな薬理活性分子の合成に医薬品化学で使用されてきました。この化合物がこの分野でも応用が見いだされる可能性は十分にあります。
各アプリケーションの詳細については、提供された参考文献を参照してください。
MilliporeSigma - 3,4-Dihydro-2H-pyran Organic Chemistry Portal - 3,4-Dihydro-2H-pyran synthesis BASF - 3,4-Dihydro-2H-pyrane
作用機序
Target of Action
3,4-Dihydro-2-methoxy-2H-pyran, also known as 2-Methoxy-3,4-dihydro-2H-pyran , is a chemical compound with the molecular formula
C6H10O2C_6H_{10}O_2C6H10O2
. It is primarily used as a protecting group for alcohols in organic synthesis . The primary targets of this compound are the hydroxyl groups present in alcohols .Mode of Action
The compound acts by forming a tetrahydropyranyl (THP) ether when it reacts with an alcohol . This reaction protects the alcohol from a variety of reactions . The THP ether can later be restored to the original alcohol by acidic hydrolysis .
Biochemical Pathways
The formation of the THP ether involves the reaction of the alcohol with 3,4-Dihydro-2-methoxy-2H-pyran in the presence of an acid catalyst . This reaction is part of a larger biochemical pathway involving the protection and deprotection of functional groups in organic synthesis .
Result of Action
The primary result of the action of 3,4-Dihydro-2-methoxy-2H-pyran is the protection of alcohols from unwanted reactions during organic synthesis . By forming a THP ether, the compound effectively masks the reactivity of the alcohol, allowing other reactions to take place without interference .
Action Environment
The action of 3,4-Dihydro-2-methoxy-2H-pyran is influenced by several environmental factors. It is sensitive to acidic conditions, which can trigger the removal of the protecting group . The compound should be stored and handled in a well-ventilated environment away from sources of ignition, as it is classified as a flammable liquid .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
The future directions of 3,4-Dihydro-2-methoxy-2H-pyran research could involve exploring its potential polymer applications as it can be polymerized either with itself or with other unsaturated compounds . Additionally, further studies could be conducted to investigate its conformational interconversion in both the neutral (S0) and the cationic (D0) states .
特性
IUPAC Name |
2-methoxy-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-7-6-4-2-3-5-8-6/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYWUZHUTJDTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027570 | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with an ether-like odor; [OECD SIDS: IUCLID Data Set] Clear faintly yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4454-05-1 | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4454-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3,4-dihydro-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4454-05-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran, 3,4-dihydro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2-methoxy-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDRO-2-METHOXY-2H-PYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF1850DW4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-dihydro-2-methoxy-2H-pyran interesting for synthetic chemists?
A1: 3,4-Dihydro-2-methoxy-2H-pyran is a versatile building block in organic synthesis. Its reactivity stems from the presence of the enol ether moiety, making it susceptible to electrophilic attack and enabling various transformations. For instance, it readily undergoes [addition-rearrangement reactions with arylsulfonyl isocyanates to yield functionalized 2-piperidones] [, ]. This reaction offers a new route to valuable piperidone derivatives, which are important structural motifs in many pharmaceuticals and biologically active compounds.
Q2: Can you provide an example of how 3,4-dihydro-2-methoxy-2H-pyran has been used in total synthesis?
A2: [Researchers employed a photochemical cycloaddition reaction between 3,4-dihydro-2-methoxy-2H-pyran and 1,3-diacetylimidazolin-2-one as a key step in the total synthesis of (±)-biotin] []. This strategy highlights the potential of 3,4-dihydro-2-methoxy-2H-pyran to construct complex molecular architectures relevant to natural product synthesis.
Q3: How does the substitution pattern on the 3,4-dihydro-2-methoxy-2H-pyran ring influence its reactivity?
A3: [Studies have shown that introducing methyl substituents at the 5- and 6-positions of the 3,4-dihydro-2-methoxy-2H-pyran ring can impact the regioselectivity and yield of the addition-rearrangement reaction with arylsulfonyl isocyanates] []. This finding suggests that fine-tuning the substitution pattern on the pyran ring allows for control over the reaction outcome and access to a wider range of substituted piperidone derivatives.
Q4: What other types of electrophiles react with 3,4-dihydro-2-methoxy-2H-pyrans?
A4: While arylsulfonyl isocyanates are well-documented reactants, research also demonstrates the reactivity of [3,4-dihydro-2-methoxy-2H-pyran and its derivatives with (4-methylphenyl)sulfonyl isocyanate] []. This suggests that a broader range of sulfonyl isocyanates can participate in these reactions, potentially leading to diverse piperidone structures. Further exploration of other electrophilic species is an active area of research to expand the synthetic utility of 3,4-dihydro-2-methoxy-2H-pyran.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


